molecular formula C9H16N2O2Si B14526043 1,3-Dimethyl-5-(trimethylsilyl)pyrimidine-2,4(1H,3H)-dione CAS No. 62803-31-0

1,3-Dimethyl-5-(trimethylsilyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14526043
CAS No.: 62803-31-0
M. Wt: 212.32 g/mol
InChI Key: UBYDUBKZHXCUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-5-(trimethylsilyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups and a trimethylsilyl group. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(trimethylsilyl)pyrimidine-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the reaction of 1,3-dimethylbarbituric acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(trimethylsilyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .

Scientific Research Applications

1,3-Dimethyl-5-(trimethylsilyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(trimethylsilyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-(trimethylsilyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

62803-31-0

Molecular Formula

C9H16N2O2Si

Molecular Weight

212.32 g/mol

IUPAC Name

1,3-dimethyl-5-trimethylsilylpyrimidine-2,4-dione

InChI

InChI=1S/C9H16N2O2Si/c1-10-6-7(14(3,4)5)8(12)11(2)9(10)13/h6H,1-5H3

InChI Key

UBYDUBKZHXCUOE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.